molecular formula C10H12N4O3S B5659592 ethyl 5-{[(4-amino-4H-1,2,4-triazol-3-yl)thio]methyl}-2-furoate

ethyl 5-{[(4-amino-4H-1,2,4-triazol-3-yl)thio]methyl}-2-furoate

Cat. No. B5659592
M. Wt: 268.29 g/mol
InChI Key: UXJZSMGNMZMHBW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "Ethyl 5-{[(4-amino-4H-1,2,4-triazol-3-yl)thio]methyl}-2-furoate" involves multistep synthetic routes. For instance, compounds with the 1,2,4-triazole motif are often synthesized through condensation reactions involving amine derivatives and carbonyl compounds, followed by cyclization. Sancak et al. (2007) described the synthesis of novel compounds by treating N-propionyl-2-thien-2-ylethane-hydrazonoate with hydrazine hydrate, followed by Schiff base formation through the condensation of substituted amine with 2-hydroxy-1-naphthaldehyde (Sancak et al., 2007).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by X-ray diffraction techniques, providing insights into their crystallographic parameters and intermolecular interactions. The triazole ring often exhibits planarity, which can influence the compound's reactivity and interactions with metal ions or other molecules. For example, the study by Karczmarzyk et al. (2012) detailed the planarity of the 1,2,4-triazoline ring in a similar compound, highlighting the role of hydrogen bonding in the crystal structure (Karczmarzyk et al., 2012).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including coordination with metal ions to form complexes. The Schiff base derivatives, for instance, show coordination to metal ions in a tridentate manner, which is crucial for understanding their potential as ligands in coordination chemistry. The study by Sancak et al. (2007) provides an example of how these compounds interact with Cu(II), Ni(II), and Fe(II) ions, forming complexes with distinct geometrical structures (Sancak et al., 2007).

properties

IUPAC Name

ethyl 5-[(4-amino-1,2,4-triazol-3-yl)sulfanylmethyl]furan-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O3S/c1-2-16-9(15)8-4-3-7(17-8)5-18-10-13-12-6-14(10)11/h3-4,6H,2,5,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXJZSMGNMZMHBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(O1)CSC2=NN=CN2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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